4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine
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Overview
Description
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine is a chemical compound with the molecular formula C15H11ClN2OS and a molecular weight of 302.78 g/mol . This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine typically involves the reaction of 4-chlorophenol with 4-bromophenylthiazol-2-amine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to enhance production rates .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine
- 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine
- 4-(4-Phenoxyphenyl)thiazol-2-amine
Uniqueness
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine is unique due to the presence of the chlorine atom, which imparts specific chemical properties and biological activities. This makes it distinct from its analogs, which may have different substituents such as fluorine or methoxy groups .
Properties
Molecular Formula |
C15H11ClN2OS |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-20-15(17)18-14/h1-9H,(H2,17,18) |
InChI Key |
GQIAWKVNYAQJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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